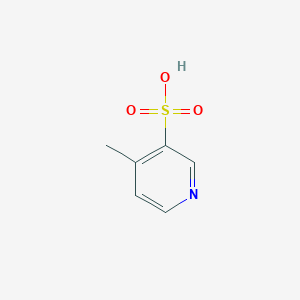

4-Methylpyridine-3-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNKGAZLNOIECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281045 | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-71-3 | |

| Record name | 4808-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylpyridine-3-sulfonic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-Methylpyridine-3-sulfonic acid (also known as 4-picoline-3-sulfonic acid), a key heterocyclic building block. The primary focus is on the established method of direct electrophilic sulfonation of 4-methylpyridine, a process characterized by its operational simplicity but demanding reaction conditions. We will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern its success. Furthermore, this guide will explore potential alternative multi-step synthetic strategies, offering a broader perspective on accessing this valuable compound. The content herein is synthesized from established literature and is intended to equip researchers with the foundational knowledge required for the successful preparation and purification of the target molecule.

Introduction and Strategic Overview

This compound is a substituted pyridinesulfonic acid, a class of compounds that serves as crucial intermediates in the pharmaceutical and dye industries. The introduction of a sulfonic acid group (-SO₃H) imparts high water solubility and provides a reactive handle for further chemical transformations. The specific substitution pattern of this compound, with a sulfonic acid group positioned meta to the ring nitrogen and ortho to the methyl group, dictates its unique chemical properties and potential applications.

The synthesis of this molecule is fundamentally challenged by the electron-deficient nature of the pyridine ring. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution (SEAr), necessitating forcing conditions to achieve sulfonation. This guide will focus on two principal strategic approaches:

-

Direct Electrophilic Sulfonation: The most historically significant and direct route, involving the reaction of 4-methylpyridine (4-picoline) with a potent sulfonating agent.

-

Multi-Step Synthesis via Pre-functionalized Intermediates: An alternative approach that builds the molecule sequentially, potentially offering milder conditions and different impurity profiles.

This document will provide a deep dive into the direct sulfonation pathway, as it represents the most robust and well-documented method.

The Primary Synthetic Route: Direct Sulfonation of 4-Methylpyridine

The direct sulfonation of pyridine and its alkylated derivatives is a classic, albeit challenging, electrophilic aromatic substitution reaction. The process relies on overcoming the inherent low reactivity of the pyridine nucleus through the use of highly reactive electrophiles and elevated temperatures.

Mechanistic Considerations and Regioselectivity

The sulfonation of an aromatic ring proceeds via the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the π-system of the ring. In the case of 4-methylpyridine, two factors govern the position of the incoming sulfo group:

-

The Directing Effect of the Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, deactivating all positions on the ring. However, it deactivates the C2 (ortho) and C4 (para) positions more significantly than the C3 (meta) position. This is because the resonance structures of the sigma-complex intermediate for ortho and para attack place an unfavorable positive charge directly on the electronegative nitrogen atom. Therefore, electrophilic substitution on an unsubstituted pyridine ring has a strong intrinsic preference for the 3-position.

-

The Directing Effect of the Methyl Group: The methyl group at C4 is a weak activating group and is ortho, para-directing. It directs incoming electrophiles to the C3 and C5 positions (ortho) and the nitrogen atom (para).

Fortunately, these two effects are synergistic. The inherent preference of the pyridine ring for 3-substitution is reinforced by the ortho-directing effect of the C4-methyl group. This strong regiochemical control ensures that the sulfonation of 4-methylpyridine proceeds with high selectivity to yield the desired this compound.

Figure 1. A high-level overview of the direct sulfonation process for converting 4-methylpyridine to its corresponding sulfonic acid.

Field-Proven Experimental Protocol

The following protocol is based on the authoritative work on the sulfonation of picolines by McElvain and Goese and represents the established industrial method.[1] Extreme caution must be exercised due to the highly corrosive nature of the reagents and the high temperatures involved.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methylpyridine (4-Picoline) | 93.13 | 46.5 g (48.5 mL) | 0.50 | Dry, freshly distilled |

| Fuming Sulfuric Acid (Oleum) | Variable | 150 g (approx. 82 mL) | - | 20% SO₃ |

| Mercuric Sulfate (HgSO₄) | 296.65 | 5.0 g | 0.017 | Catalyst, HIGHLY TOXIC |

| Calcium Carbonate (CaCO₃) | 100.09 | As needed | - | For neutralization |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated |

Procedure:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 150 g of 20% fuming sulfuric acid (oleum).

-

Addition of Reactant: While stirring and cooling the flask in an ice-water bath, slowly add 46.5 g (0.50 mol) of 4-methylpyridine. The addition should be dropwise to control the exothermic reaction and keep the internal temperature below 50°C.

-

Catalyst Addition: Once the addition is complete, carefully add 5.0 g of mercuric sulfate to the reaction mixture.

-

Heating: Heat the reaction mixture in a sand bath or with a suitable heating mantle. The temperature should be raised to 260-270°C and maintained in this range for 12 hours . The mixture will darken significantly.

-

Cooling and Quenching: After the heating period, allow the reaction mixture to cool to room temperature. With extreme caution and slow addition, pour the cooled, viscous mixture onto 500 g of crushed ice in a large beaker.

-

Neutralization and Isolation:

-

Heat the acidic solution to boiling and add solid calcium carbonate in small portions until the solution is neutral to litmus paper. This will precipitate calcium sulfate.

-

Filter the hot solution by suction filtration to remove the insoluble calcium sulfate. Wash the filter cake with hot water.

-

Combine the filtrate and washings. This solution contains the calcium salt of this compound.

-

-

Conversion to Free Acid:

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Concentrate the solution by evaporation under reduced pressure until crystallization begins.

-

Cool the concentrated solution in an ice bath to complete the precipitation of this compound.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the solid from hot water to yield the purified product. A typical yield for this reaction is approximately 40-50%.[1]

-

Trustworthiness & Self-Validation: The success of this protocol is validated by the isolation of a water-soluble solid that gives the expected analytical data (e.g., NMR, MS) for this compound. The formation of a dense white precipitate (calcium sulfate) during neutralization is a key indicator that the sulfonation reaction has occurred and sulfuric acid is present.

Alternative Synthetic Strategies

While direct sulfonation is the most common route, other multi-step pathways are conceivable, particularly for applications requiring different impurity profiles or avoidance of mercury catalysts. These routes are often based on analogous syntheses for other pyridinesulfonic acids.

Synthesis from 3-Halo-4-methylpyridine

A plausible alternative route mirrors the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine. This strategy involves activating the pyridine ring towards nucleophilic substitution by forming the N-oxide.

Figure 2. A conceptual multi-step synthesis of this compound, adapted from established methods for pyridine-3-sulfonic acid.

This pathway involves three key transformations:

-

N-Oxidation: The starting 3-halo-4-methylpyridine is oxidized to its N-oxide, which activates the C2 and C4 positions to nucleophilic attack and deactivates the C3 position.

-

Nucleophilic Sulfonation: The N-oxide is reacted with a sulfite salt (e.g., sodium sulfite), where the sulfite ion acts as a nucleophile, displacing the halide at the 3-position.

-

Reduction: The final step involves the reduction of the N-oxide back to the pyridine, yielding the final product. This is often accomplished by catalytic hydrogenation.

While this method avoids the use of mercury and extremely high temperatures, it is a longer sequence and may present its own challenges in terms of substrate availability and reaction optimization.

Conclusion

The synthesis of this compound is a mature process dominated by the direct sulfonation of 4-picoline. This method, while requiring harsh conditions and the use of a toxic mercury catalyst, is effective and highly regioselective due to the synergistic directing effects of the ring nitrogen and the methyl group. The detailed protocol provided in this guide serves as a reliable starting point for laboratory-scale preparation. Alternative multi-step syntheses, while less documented for this specific molecule, represent viable research avenues for developing mercury-free and potentially milder production methods. Researchers and drug development professionals can use this guide to make informed decisions when this critical building block is required in their synthetic campaigns.

References

-

McElvain, S. M.; Goese, M. A. The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society1943 , 65 (11), 2233–2236. [Link]

-

Fischer, O. Ueber die Sulfosäuren des Pyridins. Berichte der deutschen chemischen Gesellschaft1882 , 15 (1), 62-65. [Link]

- Rütgerswerke Aktiengesellschaft. Process of preparation of pyridine-3-sulfonic acids. EP0428831B1, October 27, 1993.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylpyridine-3-sulfonic acid (CAS No: 4808-71-3). As a substituted pyridinesulfonic acid, this compound holds potential interest for applications in pharmaceutical and materials sciences. This document delves into its structural and chemical characteristics, including predicted and known properties such as molecular weight, melting point, pKa, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, emphasizing the principles of scientific integrity and self-validating methodologies. The guide is designed to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, offering both foundational knowledge and practical experimental guidance.

Introduction

This compound is a heterocyclic organic compound that incorporates both a pyridine ring and a sulfonic acid functional group. The pyridine moiety, a foundational structure in many biologically active molecules, provides a basic nitrogen center, while the sulfonic acid group imparts strong acidic properties. This unique combination of functional groups suggests a range of potential applications, from its use as a catalyst in organic synthesis to its role as a counterion in the formation of pharmaceutical salts. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

This guide aims to consolidate the available data on this compound and to provide robust, step-by-step protocols for its characterization. By presenting this information in a structured and accessible format, we intend to empower researchers to confidently work with and explore the potential of this compound.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of predicting and interpreting the physicochemical properties of a compound.

Figure 1: 2D Chemical Structure of this compound.

| Identifier | Value |

| CAS Number | 4808-71-3 |

| Molecular Formula | C6H7NO3S |

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | YQNKGAZLNOIECR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The data presented below is a combination of experimentally reported values and computationally predicted data. Predicted values are clearly indicated and should be used as an estimation until empirically verified.

| Property | Value | Source |

| Melting Point | >300 °C | |

| Boiling Point | Decomposes before boiling (Expected) | - |

| pKa | -2.23 (Predicted) | [1] |

| Appearance | Off-white to yellow solid | [1] |

Solubility Profile

Experimental Protocols for Physicochemical Characterization

To facilitate further research and application, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility

Principle: This protocol is based on the equilibrium saturation method, a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.

Figure 2: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of deionized water to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared beforehand.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Determination of pKa via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a strong acid like a sulfonic acid, potentiometric titration can be employed to determine its pKa value.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, and the C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Potential Applications

The synthesis of this compound can likely be achieved through the sulfonation of 4-methylpyridine (also known as γ-picoline).[2] This typically involves reacting 4-methylpyridine with a sulfonating agent such as oleum (fuming sulfuric acid).

Given its structure, this compound has several potential applications in drug development and other scientific fields:

-

Pharmaceutical Salt Formation: The strong acidic nature of the sulfonic acid group makes it an excellent candidate for forming stable, crystalline salts with basic drug molecules, potentially improving their solubility and bioavailability.

-

Catalysis: The combination of an acidic site and a basic nitrogen atom in the same molecule could allow it to function as a bifunctional catalyst in certain organic reactions.

-

Building Block for Chemical Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a compound with intriguing physicochemical properties stemming from its unique molecular architecture. While a complete experimental dataset for this molecule is not yet available in the public domain, this guide has consolidated the existing information and provided a framework for its empirical characterization. The detailed experimental protocols and theoretical predictions presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.

References

Sources

molecular structure and weight of 4-Methylpyridine-3-sulfonic acid

An In-Depth Technical Guide to 4-Methylpyridine-3-sulfonic Acid: Properties, Synthesis, and Applications in Modern Research

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical industries.[1] As a substituted pyridine derivative, it combines the versatile coordination properties of the pyridine ring with the strong acidity and polarity of the sulfonic acid group. This unique combination makes it a valuable building block in the synthesis of novel compounds, particularly in the realm of drug discovery where molecular properties such as solubility and acidity are critical design parameters. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, synthetic methodologies, analytical characterization, and key applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the molecular identity and key physicochemical characteristics of this compound.

Molecular Structure and Identity

This compound consists of a pyridine ring substituted with a methyl group at the 4-position and a sulfonic acid (-SO₃H) group at the 3-position.[2] The electron-donating nature of the methyl group and the strong electron-withdrawing and acidic properties of the sulfonic acid group create a unique electronic profile that influences the molecule's reactivity and interaction potential.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol 2.1: Conceptual Synthesis of this compound

This protocol is a conceptualized procedure based on standard sulfonation methods for pyridine derivatives. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methylpyridine (1.0 eq). The flask should be cooled in an ice-water bath.

-

Rationale: The reaction is highly exothermic; initial cooling prevents an uncontrolled temperature rise.

-

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, ~20% SO₃, 3-4 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Rationale: Slow addition is critical for temperature control. Oleum provides a high concentration of the SO₃ electrophile necessary to overcome the deactivated nature of the pyridine ring. [3]3. Heating: After the addition is complete, slowly heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours.

-

Rationale: Thermal energy is required to overcome the activation energy for the substitution on the electron-deficient ring.

-

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Rationale: Ensures the reaction proceeds to completion and helps determine the optimal reaction time.

-

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The product may precipitate as a solid.

-

Rationale: Quenches the reaction and dilutes the strong acid. The high polarity of the sulfonic acid often leads to precipitation upon addition to a less polar (though still aqueous) medium.

-

-

Isolation and Purification: Filter the crude solid product. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate or calcium carbonate to precipitate any remaining product. The combined solids can be purified by recrystallization from water or an alcohol-water mixture.

-

Rationale: Neutralization is necessary to handle the acidic waste and can improve product yield. Recrystallization is a standard method for purifying solid organic compounds.

-

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the acidic proton of the sulfonic acid group (which may exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic strong absorption bands for the S=O stretches (typically in the 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹ regions) and the O-H stretch of the sulfonic acid group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (173.19 g/mol ) and can provide fragmentation patterns useful for structural elucidation. [1]

Applications in Research and Drug Development

The structural motifs within this compound make it a compound of interest in several scientific domains, most notably in medicinal chemistry.

Building Block in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The sulfonic acid functional group is often incorporated into drug candidates to enhance aqueous solubility and modify pharmacokinetic properties. [4]

-

Improving Physicochemical Properties: Sulfonic acid salts possess properties that are highly useful to formulation chemists. [5]Incorporating a sulfonic acid group can transform a lipophilic molecule into a more water-soluble salt form, which is often crucial for oral bioavailability.

-

Modulating Acidity and Binding: The strong acidity of the sulfonic acid group can be used to form stable salts or to engage in hydrogen bonding interactions with biological targets such as enzymes and receptors.

-

Analogs and Derivatives: Research into pyridine sulfonic acid derivatives has shown their potential as antagonists for biological targets like the NMDA receptor, highlighting their utility in designing new therapeutic agents. [6]While this compound itself may not be the active molecule, it serves as a key intermediate for creating more complex and targeted derivatives. [3]

Coordination Chemistry and Catalysis

The pyridine nitrogen atom can act as a ligand to coordinate with various metal ions, while the sulfonic acid group can serve as a counter-ion or a secondary binding site. [3]This dual functionality allows for the creation of novel metal-organic frameworks (MOFs) or coordination complexes with potential applications in catalysis, materials science, and as analytical reagents. [3]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Class | Hazard Statement | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

References for this table:[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]Do not let the product enter drains or waterways.

Conclusion

This compound is a versatile chemical building block with significant potential for researchers in synthetic chemistry, medicinal chemistry, and materials science. Its defined molecular structure, characterized by the combination of a pyridine ring and a sulfonic acid group, offers a unique handle for designing molecules with tailored physicochemical properties. A firm grasp of its synthesis, characterization, and safe handling procedures, as outlined in this guide, will enable scientists and drug development professionals to effectively leverage this compound in their pursuit of scientific innovation.

References

-

PubChem. (n.d.). 4-(3-Methylanilino)pyridine-3-sulfonic acid. Retrieved from [Link]

-

Loba Chemie. (2015). Safety Data Sheet: 4-METHYLPYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

Thunus, L., & Delarge, J. (1966). A new synthesis of pyridine-3-and pyridine-4-sulfonic acids. Journal de Pharmacie de Belgique, 21(9), 485-490. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pyridine-3-sulfonic Acid. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]

-

Foloppe, N., et al. (1998). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 6(8), 1235-1253. Retrieved from [Link]

- Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.

Sources

- 1. synchem.de [synchem.de]

- 2. Page loading... [guidechem.com]

- 3. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

solubility and stability of 4-Methylpyridine-3-sulfonic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Methylpyridine-3-sulfonic Acid

Abstract

This compound is a bifunctional organic compound featuring both a pyridine ring and a sulfonic acid moiety. This unique structure imparts specific physicochemical properties that are of significant interest in pharmaceutical sciences, materials science, and catalysis. This technical guide provides a comprehensive examination of the solubility and chemical stability of this compound. We delve into the theoretical underpinnings of its behavior in various media and present detailed, field-proven experimental protocols for its quantitative analysis. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, anticipate challenges, and interpret data with a higher degree of confidence.

Introduction: Physicochemical Profile

This compound (C₆H₇NO₃S, Molar Mass: 173.19 g/mol ) is a pyridine derivative characterized by a strongly acidic sulfonic acid group at the 3-position and an electron-donating methyl group at the 4-position.[1] This substitution pattern governs its electronic properties, acid-base behavior, and ultimately, its solubility and stability.

The sulfonic acid group, with a pKa value estimated to be around -1.8, is almost completely ionized in aqueous solutions, making it a strong acid.[1] This ionization is the primary driver for its high aqueous solubility.[1][2] Conversely, the pyridine nitrogen is basic, but its basicity is significantly attenuated by the potent electron-withdrawing effect of the adjacent sulfonic acid group.[1] The compound typically presents as a white to off-white crystalline solid with a high melting point (above 300°C), which is indicative of its high thermal stability in the solid state.[1]

Understanding these fundamental properties is paramount for applications ranging from its use as a catalyst in organic synthesis to its development as a pharmaceutical intermediate.[1]

Caption: Chemical structure and key properties of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation design, and purification processes. The presence of the highly polar sulfonic acid group dominates the solubility characteristics of this compound.

Theoretical Considerations

Aqueous Solubility: The sulfonic acid group (-SO₃H) readily engages in strong hydrogen bonding with water molecules, leading to high aqueous solubility.[2] In aqueous media, the compound exists predominantly in its ionized sulfonate form, further enhancing its interaction with polar water molecules. Aqueous crystallization is a highly effective method for its purification, leveraging this high water solubility.[1]

Organic Solvent Solubility: Solubility in organic solvents is a function of solvent polarity. Based on the behavior of structurally similar compounds like pyridine-2-sulfonic acid, solubility is expected in polar protic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents like DMSO.[1][3][4] Solubility is anticipated to be significantly lower in non-polar solvents like hexanes or toluene due to the molecule's high polarity.

pH-Dependent Solubility: The compound possesses both an acidic and a basic functional group, meaning its net charge and therefore its solubility can be influenced by pH. However, the sulfonic acid group is so strong that it remains ionized (as the sulfonate, -SO₃⁻) across the entire practical pH range. The pyridine nitrogen (pKa ≈ 1-2) will be protonated only under very strongly acidic conditions. Therefore, significant pH-dependent solubility changes are not expected in the typical pH 1-10 range.

Quantitative Solubility Data (Illustrative)

Precise quantitative solubility data for this compound is not widely available in the public literature. The following table provides an illustrative framework of expected solubility behavior based on its chemical structure and data from related compounds. Researchers should determine this data experimentally for their specific solvent systems and conditions.

| Solvent | Type | Temperature (°C) | Expected Solubility (g/L) | Rationale |

| Water | Polar Protic | 25 | > 200 | Strong hydrogen bonding and ionization.[1][2] |

| Methanol | Polar Protic | 25 | 50 - 150 | Good hydrogen bonding capability. |

| Ethanol | Polar Protic | 25 | 20 - 80 | Lower polarity than methanol. |

| Acetonitrile | Polar Aprotic | 25 | 1 - 10 | Moderate polarity, limited H-bonding. |

| Dichloromethane | Non-polar | 25 | < 0.1 | Polarity mismatch.[3] |

| Hexane | Non-polar | 25 | < 0.01 | Strong polarity mismatch. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound. The subsequent quantification can be performed using a validated stability-indicating HPLC-UV method.

Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, acetonitrile). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or incubator (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) that is chemically compatible with the solvent and has been pre-saturated with the solution to avoid analyte loss due to adsorption.[3]

-

Dilution & Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4.2 for a sample method). Calculate the concentration in the original saturated solution by applying the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability Profile

Assessing the intrinsic stability of a compound is a cornerstone of drug development and chemical manufacturing. Forced degradation (stress testing) studies are employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5]

Theoretical Considerations

The stability of this compound is influenced by both the pyridine ring and the sulfonic acid group.

-

Hydrolytic Stability: Aromatic sulfonic acids can undergo hydrolytic desulfonation (cleavage of the C-S bond) under harsh conditions, particularly in the presence of water at elevated temperatures.[6] The stability towards hydrolysis generally increases as the electron density of the aromatic ring decreases.[6] The pyridine ring itself is relatively stable to hydrolysis but can be susceptible to degradation under extreme pH and heat.

-

Oxidative Stability: The pyridine ring and the methyl group are potential sites for oxidation. The nitrogen atom can be oxidized to an N-oxide, a common metabolic pathway for pyridines.[7] The methyl group could potentially be oxidized to a carboxylic acid. Strong oxidizing agents (e.g., H₂O₂) will likely lead to degradation.

-

Thermal Stability: As evidenced by its high melting point, the compound is very stable to heat in its solid form.[1] In solution, thermal stress can accelerate other degradation pathways like hydrolysis.

-

Photostability: Pyridine-containing compounds can be susceptible to photolytic degradation. It is essential to evaluate the compound's stability under UV and visible light exposure as per ICH Q1B guidelines.[8]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[8]

Objective: To identify the degradation pathways and primary degradation products of this compound under various stress conditions.

Methodology: A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis:

-

Treat the solution with 0.1 M HCl.

-

Maintain at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 M NaOH.

-

Maintain at an elevated temperature (e.g., 60-80°C) for a set period.

-

Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the solution with a suitable concentration of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep at room temperature for a set period, protected from light.

-

Quench the reaction if necessary and dilute for analysis.

-

-

Thermal Degradation (Solution):

-

Heat the solution (in a neutral pH buffer) at a high temperature (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solution (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal effects from photolytic effects.[8]

-

Control Samples: For each condition, a blank (solvent with stressor) and a control (compound in solvent without stressor) should be run in parallel. All samples should be analyzed using a validated stability-indicating method.

Caption: General workflow for a forced degradation study.

Analytical Methodologies

Robust analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Method Development Considerations

A stability-indicating analytical method (SIAM) is one that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also resolve the parent peak from all potential degradation product peaks and any excipients.

-

Column Choice: A reversed-phase C18 column is a common starting point for polar aromatic compounds.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer should be chosen to ensure consistent ionization state and good peak shape; for a sulfonic acid, a pH in the 2.5-4.0 range is often effective.

-

Detection: UV detection is suitable due to the aromatic pyridine ring. A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).

Example HPLC-UV Method for Quantification

This method serves as a starting point and must be fully validated according to ICH guidelines for its intended purpose.

| Parameter | Condition |

| Instrumentation | HPLC system with UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile |

| Gradient | Isocratic: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm (determine λmax experimentally) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

This compound is a highly polar, water-soluble compound with notable thermal stability. Its solubility is dominated by the strongly acidic sulfonic acid group, while its stability profile is a function of both the pyridine ring and the C-S bond. This guide has provided the theoretical context and practical, detailed protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. By implementing the described methodologies for solubility determination and forced degradation, scientists can generate the robust data required to advance their research and development objectives, from optimizing reaction conditions and purification processes to designing stable pharmaceutical formulations.

References

- Google Patents. (1992). Production of pyridine-3-sulfonic acid - US5082944A.

-

PubChem. 4-Methylpyridine | (C5H4N)CH3 | CID 7963. Available at: [Link]

-

Wikipedia. 4-Methylpyridine. Available at: [Link]

-

Gao, G., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. PubMed. Available at: [Link]

-

A. Arpe, H. (2007). On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). ResearchGate. Available at: [Link]

-

Sims, G. K., et al. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Available at: [Link]

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

Časaitė, V., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

-

Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ChemBK. (2024). pyridine-2-sulfonic acid. Available at: [Link]

Sources

- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 2. capitalresin.com [capitalresin.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Substituents on 4-Methylpyridine-3-sulfonic acid

Introduction: The Pyridine Ring as a Canvas for Electronic Modulation

In the landscape of heterocyclic aromatic compounds, pyridine holds a position of paramount importance, particularly in the realms of medicinal chemistry and materials science. Its six-membered ring, containing one nitrogen atom, creates a unique electronic environment characterized by π-electron deficiency and a lone pair of electrons on the nitrogen, rendering it basic. The reactivity, stability, and biological activity of pyridine derivatives are profoundly influenced by the electronic effects of substituents attached to the ring. These effects, broadly categorized as inductive and resonance effects, modulate the electron density distribution within the ring and at the nitrogen atom, thereby fine-tuning the molecule's physicochemical properties.

This guide provides a detailed exploration of the electronic landscape of 4-Methylpyridine-3-sulfonic acid, a molecule featuring a fascinating interplay of electron-donating and electron-withdrawing groups. By dissecting the individual contributions of the methyl and sulfonic acid substituents and their combined influence, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's electronic character.

Part 1: Deconstructing the Substituent Effects

The electronic properties of this compound are a direct consequence of the electronic tug-of-war between the methyl group at the 4-position and the sulfonic acid group at the 3-position.

The 4-Methyl Group: An Electron-Donating Contributor

The methyl group (–CH₃) is a classic example of an electron-donating group (EDG). Its electron-releasing nature stems from two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the pyridine ring. This difference in electronegativity leads to a slight push of electron density from the methyl group onto the ring through the sigma (σ) bond framework.

-

Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This donation of electron density further enriches the ring.

Positioned at the 4-position (para to the nitrogen), the methyl group's electron-donating effects are effectively transmitted through the π-system, increasing the electron density at the nitrogen atom. This is reflected in the pKa of its conjugate acid. For instance, the pKa of the 4-methylpyridinium ion is approximately 5.98, which is higher than that of the pyridinium ion (pKa ≈ 5.2), indicating that 4-methylpyridine is a stronger base.[1][2]

Diagram: Electronic Effects of the 4-Methyl Group

Caption: Inductive and hyperconjugative effects of the 4-methyl group.

The 3-Sulfonic Acid Group: A Potent Electron-Withdrawing Force

The sulfonic acid group (–SO₃H) is a powerful electron-withdrawing group (EWG). Its ability to decrease electron density in the pyridine ring is attributed to:

-

Inductive Effect (-I): The sulfur atom in the sulfonic acid group is bonded to three highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being electron-deficient. Consequently, it withdraws electron density from the pyridine ring through the σ-bond.[3]

-

Resonance Effect (-M or -R): The sulfonic acid group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms through resonance, further depleting the ring of electron density.[3][4] This effect is particularly pronounced when the group is in conjugation with the π-system.

Located at the 3-position (meta to the nitrogen), the –SO₃H group's strong electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen. The pKa of pyridine-3-sulfonic acid is notably low, with some predictions around -2.30, indicating it is a very weak base.[5][6]

Diagram: Electronic Effects of the 3-Sulfonic Acid Group

Caption: Inductive and resonance effects of the 3-sulfonic acid group.

Part 2: The Combined Influence in this compound

In this compound, the electron-donating methyl group and the electron-withdrawing sulfonic acid group exert opposing electronic influences on the pyridine ring. The net effect on the molecule's properties, particularly the basicity of the nitrogen and the reactivity of the ring, is a result of the interplay between these two forces.

Given the potent electron-withdrawing nature of the sulfonic acid group, it is expected to dominate the electronic landscape of the molecule. The electron-donating effect of the methyl group, while present, will only partially mitigate the strong electron-withdrawing influence of the –SO₃H group. Consequently, this compound is expected to be a significantly weaker base than 4-methylpyridine and even pyridine itself.

The substitution pattern also influences the reactivity of the ring towards electrophilic substitution. The sulfonic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. This complex interplay of directing effects can be harnessed for selective functionalization of the remaining positions on the pyridine ring.

Part 3: Quantitative and Methodological Assessment

To move from a qualitative description to a quantitative understanding of the electronic effects in this compound, a combination of experimental and computational methods is employed.

Hammett Substituent Constants

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. While extensive data exists for benzene derivatives, values for pyridine systems are also available and can be used to predict reactivity.[7][8][9][10][11][12]

| Substituent/System | pKa (of conjugate acid) | Hammett Constant (σ) Approximation |

| Pyridine | ~5.25 | 0 |

| 4-Methylpyridine | 5.98[1] | σₚ ≈ -0.17 (for benzene systems) |

| Pyridine-3-sulfonic acid | Predicted ~ -2.30[5][6] | σₘ ≈ +0.70 (for benzene systems) |

Note: Hammett constants for pyridine systems can vary depending on the reaction series. The values for benzene systems are provided for general comparison of electronic effects.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of the pyridine nitrogen is a direct experimental measure of the net electronic effect of the substituents.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Due to the presence of the sulfonic acid group, a titration with a strong acid (HCl) may also be necessary to determine the pKa of the pyridine nitrogen if the compound exists as a zwitterion.

Diagram: Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to visualize and quantify electronic effects.[13][14][15][16]

Methodology:

-

Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This provides a clear picture of the electron distribution.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge on each atom, providing a numerical representation of the inductive and resonance effects.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

Conclusion

The electronic character of this compound is a product of the competing influences of a para-donating methyl group and a meta-withdrawing sulfonic acid group. The overwhelmingly strong electron-withdrawing nature of the sulfonic acid group dictates the molecule's overall properties, rendering the pyridine nitrogen significantly less basic. Understanding this electronic interplay is crucial for predicting the molecule's behavior in chemical reactions and biological systems. The methodologies outlined in this guide, from experimental pKa determination to computational analysis, provide a robust framework for the comprehensive characterization of substituted pyridine derivatives, aiding in the rational design of new molecules for pharmaceutical and material science applications.

References

-

PubChem. (n.d.). 4-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, March 29). 4-Methylpyridine. Retrieved from [Link]

-

Katritzky, A. R., Sild, S., & Karelson, M. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight From Computational Molecular Descriptors. Molecular Pharmaceutics, 3(6), 723-733. [Link]

-

Katritzky, A. R., Sild, S., & Karelson, M. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ACS Publications. [Link]

-

Deady, L. W., & Shanks, R. A. (1972). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society, Perkin Transactions 2, (6), 782-784. [Link]

-

FooDB. (2010). 4-Methylpyridine. Retrieved from [Link]

-

Human Metabolome Database. (2021). 4-Methylpyridine. Retrieved from [Link]

-

Al-amery, D. K. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

-

Deady, L. W., & Shanks, R. A. (1972). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing. [Link]

-

Katritzky, A. R., Sild, S., & Karelson, M. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ResearchGate. [Link]

-

Jorík, V., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]

-

Padhi, B. S. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2(4), 53-56. [Link]

-

ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis. Retrieved from [Link]

-

Quora. (2016). What effect has sulfonic -SO3H group on benzene ring?. Retrieved from [Link]

-

Benassi, E., et al. (2018). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics, 20(44), 28024-28038. [Link]

-

Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBrnCl(6−n)(4-Mepy)4 complexes. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Journal of the American Chemical Society, 142(31), 13326-13331. [Link]

-

Jaffé, H. H. (1952). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 20(10), 1554-1555. [Link]

-

Bordwell, F. G., & Cooper, G. D. (1952). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Journal of the American Chemical Society, 74(4), 1058-1060. [Link]

-

Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 107-109. [Link]

-

PubChem. (n.d.). 3-Pyridinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gensch, T., et al. (2021). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics, 23(17), 10468-10478. [Link]

-

Chemistry Stack Exchange. (2018). Sulphonic acid group in benzene ring. Retrieved from [Link]

-

StudySmarter. (n.d.). Blocking Groups - Sulfonic Acid. Retrieved from [Link]

-

Clennan, M. M., & Clennan, E. L. (2001). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. Journal of Chemical Education, 78(5), 643. [Link]

-

Ondrejovič, G., et al. (2008). ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. ResearchGate. [Link]

-

SlideShare. (2016). Sulfonation of aromatic compounds. Retrieved from [Link]

-

Dalton Transactions. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. RSC Publishing. [Link]

-

Organic Chemistry Data. (n.d.). Chapter 14 Substituent Effects. Retrieved from [Link]

-

Gensch, T., et al. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition, 59(30), 12246-12250. [Link]

-

Stapleton, C. J., et al. (2020). N-Methylated and N-metalated pyridyl-ligand compounds. Dalton Transactions, 49(20), 6619-6626. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 10. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Thermal Decomposition Profile of 4-Methylpyridine-3-sulfonic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the anticipated thermal decomposition profile of 4-Methylpyridine-3-sulfonic acid. In the absence of extensive literature on this specific molecule, this document leverages expert knowledge of analogous compounds and foundational principles of thermal analysis to present a scientifically grounded, hypothetical profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability and degradation pathways of pyridine-based sulfonic acids.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior during formulation and in its final application. Thermal decomposition studies are critical for identifying potential hazards, such as the release of toxic gases, and for establishing processing limits.

The structure of this compound, featuring a pyridine ring substituted with a methyl and a sulfonic acid group, suggests a complex thermal decomposition pathway. The sulfonic acid moiety is known to be susceptible to thermal cleavage, while the pyridine ring itself is relatively stable. The interplay between these functional groups will dictate the overall decomposition profile.

Recommended Analytical Methodologies

To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.

Experimental Workflow

The following diagram illustrates the recommended experimental workflow for characterizing the thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Collection: Record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Anticipated Thermal Decomposition Profile

Based on the thermal behavior of related aromatic sulfonic acids, a multi-stage decomposition is anticipated for this compound.[1]

Hypothetical TGA and DSC Data

The following table summarizes the expected key events in the thermal decomposition of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event | DSC Peak |

| Stage 1 | 200 - 300 | ~46.8% | Desulfonation: Loss of SO₃ | Endothermic |

| Stage 2 | > 300 | Variable | Decomposition of the 4-methylpyridine moiety | Exothermic |

Proposed Decomposition Pathway

The initial and most significant decomposition event is expected to be the cleavage of the C-S bond, leading to the loss of sulfur trioxide (SO₃) and the formation of 4-methylpyridine.[1] This desulfonation is a common thermal decomposition pathway for aromatic sulfonic acids.[1] Following this, the resulting 4-methylpyridine would decompose at higher temperatures.

Caption: Proposed thermal decomposition pathway.

Mechanistic Interpretation and Causality

-

Stage 1: Desulfonation: The C-S bond in aromatic sulfonic acids is thermally labile. The initial endothermic event observed in DSC would correspond to the energy required to break this bond. The theoretical mass loss for the removal of SO₃ (molar mass ≈ 80.06 g/mol ) from this compound (molar mass ≈ 173.19 g/mol ) is approximately 46.2%, which would be confirmed by the TGA data.

-

Stage 2: Pyridine Ring Decomposition: 4-methylpyridine, the product of the initial desulfonation, is a relatively stable aromatic compound. Its decomposition would occur at a significantly higher temperature and is likely to be a complex process involving multiple bond cleavages. This stage would likely show an exothermic profile in the DSC due to the combustion of the organic fragments, leading to the formation of various gaseous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

Safety Considerations and Hazardous Decomposition Products

The thermal decomposition of this compound is expected to release hazardous gases.[2] The primary concerns are:

-

Sulfur Oxides: The initial decomposition step liberates sulfur trioxide (SO₃), which is a corrosive and toxic gas. In the presence of moisture, it will form sulfuric acid.

-

Nitrogen Oxides: Decomposition of the pyridine ring at higher temperatures will produce various nitrogen oxides (NOx), which are also toxic and environmental pollutants.[2][3]

-

Carbon Oxides: Incomplete combustion can lead to the formation of carbon monoxide (CO), a highly toxic gas, in addition to carbon dioxide (CO₂).[2][3]

Appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential when handling this compound at elevated temperatures. It is highly recommended to couple the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time.[4]

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, thermal decomposition profile for this compound. The proposed two-stage decomposition mechanism, initiated by desulfonation followed by the breakdown of the resulting 4-methylpyridine, is based on established chemical principles and data from analogous compounds. The experimental protocols and safety considerations outlined herein provide a robust framework for researchers to safely and accurately characterize the thermal stability of this and similar molecules. The insights gained from such studies are crucial for the advancement of drug development and chemical manufacturing processes.

References

-

ChemBK. Pyridine-3-sulfonic acid for synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of pyridine-3-sulfonic acid. Available from: [Link]

- Google Patents. Production of pyridine-3-sulfonic acid (US5082944A).

- Google Patents. Process of preparation of pyridine-3-sulfonic acids (EP0428831B1).

- Singh, B. et al. Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulfates. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29B(5), 484-7; 1990.

-

PubChem. 4-Methylpyridine. Available from: [Link]

-

e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available from: [Link]

-

ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Available from: [Link]

-

National Center for Biotechnology Information. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

-

ResearchGate. Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Available from: [Link]

-

PubChem. 4-(3-Methylanilino)pyridine-3-sulfonic acid. Available from: [Link]

Sources

literature review on pyridine sulfonic acid derivatives

An In-depth Technical Guide to Pyridine Sulfonic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to a multitude of natural products, vitamins, and synthetic drugs.[1][][3] Its basic nitrogen atom, ability to form hydrogen bonds, and compact aromatic structure make it a versatile building block in drug design.[] When this heterocyclic core is functionalized with a sulfonic acid or sulfonamide moiety—a potent, strongly acidic, and electron-withdrawing group—a class of compounds with remarkable chemical properties and diverse pharmacological activities emerges: the pyridine sulfonic acid derivatives.[1][4]

These derivatives have garnered significant attention from researchers and drug development professionals for their demonstrated efficacy in a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][5] The sulfonic acid group significantly influences the molecule's polarity, acidity, and ability to interact with biological targets, while the pyridine ring provides a vector for further structural modification and interaction with receptor sites.[4] This guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and biological evaluation of pyridine sulfonic acid derivatives, providing field-proven insights for their application in modern drug discovery.

Physicochemical Properties: A Tale of Two Functional Groups

The interplay between the basic pyridine ring and the highly acidic sulfonic acid group dictates the unique physicochemical profile of these derivatives, which is crucial for their pharmacokinetic and pharmacodynamic behavior. The pyridine nitrogen imparts basicity and a potential for hydrogen bonding, whereas the sulfonate group is a strong electron-withdrawing group that modulates the molecule's overall acidity and polarity.[1]

3-Pyridinesulfonic acid, for example, presents as a stable, white crystalline powder with a high melting point (often exceeding 300°C), indicating a robust molecular structure suitable for multi-step synthesis.[4] Its solubility in water is a key advantage, facilitating its use in common aqueous reaction media.[4] The sulfonic acid group itself is strongly acidic, enabling it to participate in various acid-catalyzed reactions or to be converted into other valuable functional groups like sulfonyl chlorides and sulfonamides, which serve as critical intermediates for a wide array of chemical products.[4]

Below is a comparative summary of the key physicochemical properties of the parent pyridine scaffold and its sulfonic acid derivatives.

| Property | Pyridine | Pyridine-2-Sulfonic Acid | Pyridine-3-Sulfonic Acid | Reference(s) |

| Molecular Formula | C₅H₅N | C₅H₅NO₃S | C₅H₅NO₃S | [1][4] |

| Molecular Weight | 79.10 g/mol | 159.16 g/mol | 159.16 g/mol | [1][4] |

| Appearance | Colorless liquid | White to light yellow powder/crystal | White to almost white crystalline powder | [1][4] |

| Melting Point | -41.6 °C | 244-249 °C | >300 °C | [1][4] |

| Water Solubility | Miscible | Almost transparent | Soluble | [1][4] |

| pKa | 5.23 (of pyridinium ion) | -2.92 (Predicted) | -2.30 (Predicted) | [1][4] |

Synthetic Strategies: Crafting the Core Structure

The synthesis of pyridine sulfonic acids is a well-established field, with methodologies varying based on the desired position of the sulfonic acid group on the pyridine ring. The choice of synthetic route is critical, as direct sulfonation of the pyridine ring can be challenging and often requires harsh conditions.

Synthesis of Pyridine-3-Sulfonic Acid

A robust and industrially scalable method for preparing pyridine-3-sulfonic acid involves a multi-step process starting from 3-chloropyridine.[6][7] Direct substitution of the chlorine atom with a sulfonic acid group is not feasible.[7] Therefore, the synthesis proceeds via an N-oxide intermediate.

The workflow can be visualized as follows:

Caption: Synthetic workflow for Pyridine-3-Sulfonic Acid.